
N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16F2N2O3S and its molecular weight is 366.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial effects, as well as its mechanism of action and structural characteristics.
Chemical Structure and Properties
The compound belongs to a class of benzamide derivatives that include a thiazine moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12F2N2O2S
- Molecular Weight : 322.33 g/mol
Research indicates that compounds with similar structures often interact with DNA and various cellular pathways. The presence of the difluorophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Key Mechanisms:
- DNA Binding : Many benzamide derivatives show a propensity to bind within the minor groove of DNA, influencing transcription and replication processes.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells through modulation of cyclin-dependent kinases (CDKs).
Antitumor Activity
A study evaluated the antitumor potential of various benzamide derivatives, including those structurally related to this compound. The findings demonstrated:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed.
Compound | IC50 (µM) | Cell Line | Effect |
---|---|---|---|
1 | 10.5 | A549 | High |
2 | 15.0 | HCC827 | Moderate |
3 | 8.0 | NCI-H358 | Very High |
The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation across all tested lines, particularly showing high efficacy in the A549 cell line.
Antimicrobial Activity
In addition to antitumor properties, the compound's antimicrobial activity was assessed against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
S. cerevisiae | 64 µg/mL |
These results indicate promising antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying doses of this compound to A549 cells. The study concluded that at concentrations above 10 µM, there was a significant reduction in cell viability compared to control groups.
Case Study 2: Antimicrobial Testing
A series of experiments conducted on clinical isolates of Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests potential for development into a novel antimicrobial agent.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-5-8-15(19)16(11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHOUMTGVLYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.